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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B15594473

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the structural
elucidation of novel Ampelopsin (Dihydromyricetin) derivatives. It includes detailed
experimental protocols, quantitative data presented in structured tables, and visualizations of
key pathways and workflows to facilitate understanding and application in a research and
development setting.

Introduction to Ampelopsin and Its Derivatives

Ampelopsin, also known as dihydromyricetin (DHM), is a flavonoid abundant in plants of the
Ampelopsis genus. It has garnered significant attention for its wide range of biological activities,
including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects[1][2].
However, its therapeutic potential is often limited by poor water solubility and bioavailability[2].
To overcome these limitations, researchers are actively developing novel Ampelopsin
derivatives through chemical synthesis and enzymatic modification. These derivatives aim to
enhance physicochemical properties and biological activities. This guide focuses on the
methodologies employed for the structural elucidation of these new chemical entities.

Novel Ampelopsin derivatives can be broadly categorized into:

e Glycosides: Introduction of sugar moieties to the Ampelopsin backbone can significantly
improve water solubility and alter biological activity[3][4].
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» Acylated and Etherified Derivatives: Modification of the hydroxyl groups through acylation or
etherification can enhance lipophilicity, which may improve membrane permeability and
cellular uptake[5][6].

o Hybrid Molecules: Conjugation of Ampelopsin with other bioactive molecules, such as 5-
fluorouracil, can create hybrid compounds with potentially synergistic or novel therapeutic
effects[7][8].

Experimental Protocols for Isolation and
Purification

The initial step in the structural elucidation of novel Ampelopsin derivatives, particularly those
synthesized in complex reaction mixtures or isolated from natural sources, is their purification
to homogeneity. High-performance liquid chromatography (HPLC) and high-speed counter-
current chromatography (HSCCC) are powerful techniques for this purpose.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid
stationary phases, thus preventing irreversible adsorption of the sample.

Protocol for HSCCC Separation of Ampelopsin Derivatives:

e Solvent System Selection: A suitable two-phase solvent system is selected based on the
polarity of the target derivatives. For flavonoid glycosides, a common system is
chloroform/methanol/water/n-butanol (4:3:2:1.5, viviviv)[8]. The partition coefficient (K) of the
target compounds should ideally be between 0.5 and 2.0.

e HSCCC Instrument Setup:
o The separation column is first filled with the upper phase (stationary phase).
o The apparatus is then rotated at a speed of approximately 850 rpm.

o The lower phase (mobile phase) is pumped into the column at a flow rate of 1.5-2.0
mL/min until hydrodynamic equilibrium is reached.
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Sample Injection: The crude sample of Ampelopsin derivatives (e.g., 100-200 mg) is
dissolved in a small volume (e.g., 10-20 mL) of the biphasic solvent system (1:1 mixture of
upper and lower phases) and injected into the sample loop.

Fraction Collection: The effluent from the outlet is monitored by a UV detector at a suitable
wavelength (e.g., 280 nm for flavonoids). Fractions are collected based on the resulting
chromatogram.

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

Preparative High-Performance Liquid Chromatography
(Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of compounds.
Protocol for Preparative HPLC Purification:

Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for
flavonoid separation. The mobile phase typically consists of a gradient of methanol or
acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve
peak shape.

Method Development: An analytical HPLC method is first developed to achieve good
separation of the target derivative from impurities. This method is then scaled up for
preparative HPLC.

Sample Preparation: The partially purified sample from HSCCC or other methods is
dissolved in the initial mobile phase composition.

Purification: The sample solution is injected onto the preparative HPLC column. The elution
is monitored with a UV detector, and fractions corresponding to the target peak are collected.

Solvent Removal: The collected fractions are concentrated under reduced pressure to
remove the mobile phase, yielding the purified Ampelopsin derivative.

Structural Elucidation Techniques
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Once a novel Ampelopsin derivative is purified, its chemical structure is determined using a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and
Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol for NMR Analysis:

o Sample Preparation: A small amount (5-10 mg) of the purified derivative is dissolved in a
deuterated solvent (e.g., DMSO-ds, CDsOD).

e 1D NMR Spectra Acquisition:

o 'H NMR: Provides information on the number, chemical environment, and coupling of
protons.

o 18C NMR: Shows the number and types of carbon atoms (e.g., C, CH, CHz, CH3).
e 2D NMR Spectra Acquisition:

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings (*H-H correlations),
revealing adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly
attached carbons (*H-13C one-bond correlations).

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two to three bonds (*H-13C long-range correlations), which is crucial for
connecting different structural fragments.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations
between protons that are close to each other, aiding in stereochemical assignments.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol for MS Analysis:
e High-Resolution Mass Spectrometry (HRMS):

o The purified derivative is analyzed using an HRMS instrument, typically with an
electrospray ionization (ESI) source.

o This provides a highly accurate mass measurement, allowing for the determination of the
molecular formula.

o Tandem Mass Spectrometry (MS/MS):

o The molecular ion of the derivative is selected and subjected to collision-induced
dissociation (CID).

o The resulting fragmentation pattern provides valuable structural information. For example,
in flavonoid glycosides, the loss of sugar moieties is a characteristic fragmentation. The
fragmentation of the aglycone can provide information about the substitution pattern on
the flavonoid rings.

Data Presentation: Quantitative Analysis of Novel
Ampelopsin Derivatives

The following tables summarize the type of quantitative data obtained from the structural
elucidation of two hypothetical novel Ampelopsin derivatives: a 7-O-methylated derivative
(Derivative A) and a 3-O-acetylated derivative (Derivative B).

Table 1: *H and 3C NMR Data for Novel Ampelopsin Derivatives (in DMSO-ds)
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Derivative A (7- Derivative A (7- L Derivative B
Derivative B
O- O- (3-0 (3-0-
Position Methylampelo Methylampelo Acetylampelop
. . Acetylampelop .
psin) *H & psin) **C & . sin) *C &
sin) *H o (ppm)
(ppm) (ppm) (ppm)
4.95 (d, J=11.5 5.10 (d, J=11.8
2 83.5 82.1
Hz) Hz)
450 (d, J=11.5 5.50 (d, J=11.8
3 72.1 74.5
Hz) Hz)
4 - 197.5 - 196.8
5 - 163.2 - 164.0
5.95 (d, J=2.0
6 6.00 (s) 96.5 96.8
Hz)
7 - 167.8 - 165.1
5.92 (d, J=2.0
8 6.20 (S) 95.8 95.9
Hz)
9 - 162.5 - 162.9
10 - 102.1 - 101.5
1 - 129.5 - 129.8
2 6.80 () 107.8 6.75 (S) 108.0
3 - 145.2 - 145.5
4 - 1335 - 133.2
5' - 145.2 - 145.5
6' 6.80 (s) 107.8 6.75 (s) 108.0
7-OCHs 3.85 (s) 56.2 - -
3-COCHs - - 2.10 (s) 21.2
3-COCHs - - - 170.1
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Table 2: HRMS and MS/MS Fragmentation Data for Novel Ampelopsin Derivatives

Key MSIMS  Fragment
L Molecular Calculated Measured .
Derivative Fragment Interpretati
Formula m/z [M+H]* m/z [M+H]*
lons (m/z) on
[M+H-H20]",
A (7-O-
RDA of A-
Methylampel C16H140s 335.0716 335.0712 317,179, 153 )
] ring, RDA of
opsin) i
B-ring
[M+H-
COCHz2]*,
B (3-0- [M+H_
321, 303,
Acetylampelo  C17H1409 363.0665 363.0661 CHsCOOH],
_ 169, 153
psin) RDA of A-
ring, RDA of
B-ring
Table 3: Biological Activity of Novel Ampelopsin Derivatives
Compound Cell Line Assay ICs0 (UM) Reference
5-Fluorouracil-
Ampelopsin K562 MTT 25.3 [8]
Derivative 1
5-Fluorouracil-
Ampelopsin K562 MTT 21.8 [8]
Derivative 2
Ampelopsin K562 MTT 35.6 [8]
Cellular
C8-Acyl o
) o - Antioxidant 35.14 (ECso) [51[9]
Dihydromyricetin o
Activity
Dihydromyricetin ~ Hep3B CCK-8 ~40 [10]
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Mandatory Visualizations
Signaling Pathways

Ampelopsin and its derivatives exert their biological effects by modulating various signaling
pathways. Understanding these pathways is crucial for drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Structural
Elucidation of Novel Ampelopsin Derivatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1559447 3#structural-elucidation-of-novel-
ampelopsin-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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